molecular formula C5H9NO2 B3053759 3-(Dimethylamino)prop-2-enoic acid CAS No. 55980-34-2

3-(Dimethylamino)prop-2-enoic acid

Cat. No.: B3053759
CAS No.: 55980-34-2
M. Wt: 115.13 g/mol
InChI Key: NKNBYFBSHOGEKE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)prop-2-enoic acid is an organic compound with the molecular formula C5H9NO2. It is a derivative of prop-2-enoic acid, where the hydrogen atom on the second carbon is replaced by a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)prop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of dimethylamine with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)prop-2-enoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

    (2E)-2-(Acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.

    2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: Another related compound with applications in dye-sensitized solar cells.

Uniqueness: 3-(Dimethylamino)prop-2-enoic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-(dimethylamino)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6(2)4-3-5(7)8/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBYFBSHOGEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307544
Record name 3-(dimethylamino)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55980-34-2
Record name 3-(dimethylamino)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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